N-(4-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
Description
N-(4-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a 4-fluorophenyl substituent, a propoxy group at position 3, and a propyl chain at position 1 of the pyrazole core. This structure combines aromatic, ether, and carboxamide functionalities, which are often associated with biological activity, such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c1-3-9-20-11-14(16(19-20)22-10-4-2)15(21)18-13-7-5-12(17)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKFCXOUVOQVBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Based on the information about similar compounds, it can be inferred that the compound interacts with its targets, leading to changes that result in its biological activity.
Biochemical Pathways
Similar compounds, such as fentanyl analogs, are known to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation. Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation.
Pharmacokinetics
Similar compounds, such as n-benzoyl-n’-(4-fluorophenyl)thiourea derivatives, are predicted to have good pharmacokinetics (adme) properties.
Biological Activity
N-(4-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure includes a fluorophenyl group , a propoxy group , and a propyl group attached to a pyrazole ring. The synthesis typically involves multi-step reactions starting from hydrazine derivatives and 1,3-dicarbonyl compounds, leading to the formation of the pyrazole ring followed by functional group modifications through nucleophilic substitution and etherification reactions .
This compound exhibits its biological effects through interaction with specific molecular targets. It is known to inhibit the activity of enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects. The exact molecular targets can vary based on the specific biological activity being studied .
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, possess significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
Similar pyrazole derivatives have demonstrated antimicrobial properties against various bacterial strains. For example, compounds were tested against E. coli and Bacillus subtilis, showing promising results in inhibiting bacterial growth .
3. Antitumor Activity
Some studies suggest that pyrazole derivatives may also exhibit antitumor activity by modulating pathways involved in cancer cell proliferation and apoptosis. The specific mechanisms are still under investigation, but preliminary results indicate potential efficacy against certain cancer cell lines .
Case Studies
Case Study 1: Anti-inflammatory Efficacy
A study evaluated the anti-inflammatory effects of various pyrazole derivatives using a carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited significant reductions in edema compared to control groups, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent .
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of pyrazole derivatives was assessed against several pathogens. The compound showed notable inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, reinforcing its potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrazole and Maleimide Derivatives
A critical comparison can be drawn with halogenated aromatic compounds, where the 4-fluorophenyl group is substituted with other halogens. highlights N-(4-halophenyl)maleimides (e.g., 4-fluoro, 4-chloro, 4-bromo, and 4-iodo derivatives), which exhibit similar inhibitory potency against monoacylglycerol lipase (MGL) despite varying halogen sizes. For example:
| Compound | Substituent | IC₅₀ (μM) |
|---|---|---|
| N-(4-fluorophenyl)maleimide | F | 5.18 |
| N-(4-chlorophenyl)maleimide | Cl | 7.24 |
| N-(4-bromophenyl)maleimide | Br | 4.37 |
| N-(4-iodophenyl)maleimide | I | 4.34 |
Key Insight : The fluorinated analog shows moderate activity compared to bromo- and iodo-substituted compounds, suggesting that electronic effects (e.g., electronegativity) may outweigh steric factors in MGL inhibition . This trend could extend to N-(4-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, where the fluorine atom’s electron-withdrawing nature may enhance binding affinity to target proteins.
Pyrazoline-Based Analogues
reports N-substituted pyrazoline derivatives with 4-fluorophenyl groups, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. These compounds share the fluorophenyl moiety but differ in core structure (pyrazoline vs. pyrazole) and substituents (carbaldehyde vs. carboxamide). Key distinctions include:
- Functional Groups : The carboxamide group in the target compound may improve solubility or hydrogen-bonding capacity compared to carbaldehyde derivatives.
These structural variations highlight the importance of the carboxamide group and alkyl chains in modulating physicochemical properties (e.g., logP, bioavailability) .
Comparison with Sulfonamide and Chromen Derivatives
describes a structurally complex fluorophenyl-containing compound, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide. While distinct in its sulfonamide and chromen groups, this compound shares the following with the target molecule:
- Fluorophenyl Motif : Both utilize fluorine’s electronegativity to enhance binding interactions.
Divergence: The sulfonamide group and chromen system in ’s compound introduce additional hydrogen-bond donors and π-stacking capacity, which are absent in the target carboxamide.
Q & A
Basic: What are the standard synthetic routes for N-(4-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, and how are intermediates characterized?
The synthesis typically involves a multi-step approach:
- Pyrazole ring formation : Cyclocondensation of hydrazines with β-ketoesters or diketones under reflux conditions (e.g., ethanol/HCl) to yield the pyrazole core .
- Substitution reactions : Alkylation/propoxylation at the 3-position using propyl halides or propyl tosylates in basic media (e.g., K₂CO₃ in DMF) .
- Amidation : Coupling the carboxylic acid intermediate with 4-fluoroaniline via carbodiimide-mediated activation (e.g., EDCI/HOBt) .
Intermediates are characterized using 1H/13C NMR to confirm regioselectivity, HPLC for purity (>95%), and FT-IR to verify carboxamide formation (C=O stretch at ~1650 cm⁻¹) .
Basic: What spectroscopic and chromatographic methods are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : 1H NMR identifies propyl/propoxy chain integration (e.g., triplet for OCH₂CH₂CH₃ at δ ~1.0–1.5 ppm) and fluorophenyl aromatic protons (doublets at δ ~7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragments (e.g., loss of propoxy group).
- HPLC-PDA : Ensures purity and detects regioisomeric impurities using C18 columns (acetonitrile/water gradients) .
Advanced: How can computational methods optimize reaction conditions for higher yields of the target compound?
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for pyrazole cyclization and predict regioselectivity .
- Reactor Simulation : Apply Aspen Plus or COMSOL to model solvent effects (e.g., DMF vs. THF) and optimize temperature/pH for amidation .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C vs. CuI) for propoxylation .
Advanced: What strategies address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Dose-Response Refinement : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target binding .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies .
- Structural Analogs : Synthesize derivatives (e.g., replacing propoxy with ethoxy) to isolate structure-activity relationships (SAR) .
Advanced: How can crystallography resolve ambiguities in the compound’s 3D conformation for target docking studies?
- Single-Crystal X-ray Diffraction : Determines the pyrazole ring’s dihedral angles and fluorophenyl orientation, critical for molecular docking .
- Docking Simulations : Use solved crystal structures (e.g., PDB 3H6) to model interactions with kinases or GPCRs .
- MD Simulations : Assess conformational stability in aqueous vs. lipid bilayer environments (GROMACS/AMBER) .
Basic: What in vitro assays are recommended for initial evaluation of bioactivity?
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity using ADP-Glo™) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .
- Membrane Permeability : Caco-2 monolayer assays to predict oral bioavailability .
Advanced: How does the propoxy group influence pharmacokinetic properties compared to shorter alkoxy chains?
- LogP Analysis : Propoxy increases lipophilicity (LogP ~2.8 vs. 2.1 for methoxy), enhancing membrane permeability but risking CYP3A4 metabolism .
- Metabolic Stability : Microsomal assays (human liver microsomes) show slower oxidation of propoxy vs. ethoxy due to steric hindrance .
- SAR Studies : Propoxy derivatives exhibit prolonged half-lives in rodent PK models .
Advanced: What analytical workflows validate the compound’s stability under varying storage conditions?
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks; monitor via UPLC-MS for hydrolytic (amide bond cleavage) or oxidative degradation (fluorophenyl ring) .
- Excipient Compatibility : Screen with lactose, PVP, and magnesium stearate using DSC to detect interactions .
Basic: What safety protocols are essential for handling fluorinated pyrazole derivatives?
- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure to fluorinated intermediates .
- Waste Disposal : Neutralize reaction byproducts (e.g., HF) with CaCO₃ before aqueous disposal .
Advanced: How can isotopic labeling (e.g., ¹⁸F) aid in mechanistic studies or imaging applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
